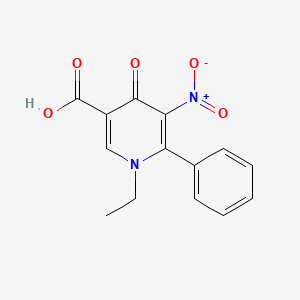

![molecular formula C17H16FNO3S B5520308 ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and related compounds involves several steps, including the condensation reactions and cyclocondensation methods. For instance, the Schiff base derivatives of this compound are prepared through a reaction involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and various aldehydes under specific conditions (Menati et al., 2020). Moreover, methods such as the Gewald three-component reaction have been utilized for efficient synthesis, showcasing the versatility of this compound in chemical synthesis (Adib et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using various spectroscopic methods, including IR, NMR, and X-ray crystallography. X-ray diffraction studies have confirmed the planar geometric structure with a slight deviation and intermolecular hydrogen bonding, highlighting its stable crystal structure (Menati et al., 2020).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, including cyclization and condensation, which are crucial for its utilization in synthesizing various heterocyclic compounds. These reactions are foundational for developing pharmaceuticals, polymers, and materials with specific electronic properties. Its reactivity towards different reagents allows for the synthesis of fused heterocyclic systems, indicating its versatility in organic synthesis (Wardaman, 2000).

科学的研究の応用

Synthesis and Material Applications

A study by Menati et al. (2020) on the synthesis of a new azo-Schiff base derivative of the thiophene carboxylate showcases its potential in the development of novel organic compounds with significant structural and functional properties. The compound was characterized using several techniques, including IR and NMR spectroscopy, and single crystal X-ray diffraction, highlighting its application in material science and crystal engineering (Menati et al., 2020).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized lignan conjugates via cyclopropanation, including ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates. These compounds were evaluated for their antimicrobial and antioxidant activities, with some showing excellent antibacterial and antifungal properties. This research demonstrates the compound's role in developing new antimicrobial and antioxidant agents, contributing to pharmaceutical chemistry (Raghavendra et al., 2016).

Dyes and Pigments

Sabnis and Rangnekar (1989) reported on the synthesis of azo benzo[b]thiophene derivatives from 2-aminothiophene derivatives, which were then used to produce azo dyes. These dyes were characterized by their good coloration and fastness properties on polyester, indicating the compound's applicability in developing new dyes and pigments for industrial applications (Sabnis & Rangnekar, 1989).

Pharmacological Activities

El-kerdawy et al. (1996) explored the synthesis and anti-inflammatory activity of certain thienopyrimidine derivatives. Their study showcases the compound's potential as a precursor in synthesizing pharmacologically active molecules, particularly those with significant anti-inflammatory properties (El-kerdawy et al., 1996).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-2-22-17(21)14-12-7-4-8-13(12)23-16(14)19-15(20)10-5-3-6-11(18)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBUPZSXGFVZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5520234.png)

![2-chloro-4-fluoro-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]benzamide](/img/structure/B5520239.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5520250.png)

![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5520276.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5520280.png)

![(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5520285.png)

![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)

![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)

![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)

![N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)

![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![3-propyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5520331.png)